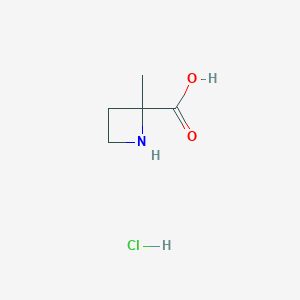

2-Methylazetidine-2-carboxylic acid;hydrochloride

Description

2-Methylazetidine-2-carboxylic acid hydrochloride is a heterocyclic organic compound featuring a four-membered azetidine ring substituted with a methyl group and a carboxylic acid moiety, stabilized as a hydrochloride salt. This structure confers conformational rigidity, making it valuable in medicinal chemistry for designing enzyme inhibitors or bioactive molecules with enhanced metabolic stability.

Properties

IUPAC Name |

2-methylazetidine-2-carboxylic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9NO2.ClH/c1-5(4(7)8)2-3-6-5;/h6H,2-3H2,1H3,(H,7,8);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SYBYUKGHCHFUGQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCN1)C(=O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

151.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methylazetidine-2-carboxylic acid;hydrochloride can be achieved through various methods. One common approach involves the cyclization of a 1,3-bis-triflate to form the azetidine ring. Another method includes the chemoselective reduction of N-Boc azetidine-2-carboxylic acid . Both methods yield the desired product in good overall yields and high enantiomeric excess .

Industrial Production Methods

Industrial production of 2-Methylazetidine-2-carboxylic acid;hydrochloride typically involves large-scale synthesis using the aforementioned methods. The process is optimized to ensure high purity and yield, making it suitable for various applications in research and industry .

Chemical Reactions Analysis

Types of Reactions

2-Methylazetidine-2-carboxylic acid;hydrochloride undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized to form various derivatives.

Reduction: Reduction reactions can yield different azetidine derivatives.

Substitution: The azetidine ring can undergo substitution reactions, leading to the formation of various substituted azetidines.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions . Reaction conditions typically involve controlled temperatures and specific solvents to ensure the desired product formation .

Major Products Formed

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of 2-Methylazetidine-2-carboxylic acid;hydrochloride .

Scientific Research Applications

2-Methylazetidine-2-carboxylic acid;hydrochloride has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of complex organic molecules.

Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

Industry: It is utilized in the production of various chemical products and materials

Mechanism of Action

The mechanism of action of 2-Methylazetidine-2-carboxylic acid;hydrochloride involves its interaction with specific molecular targets and pathways. The azetidine ring’s strain-driven reactivity allows it to interact with various enzymes and receptors, potentially leading to biological effects. Detailed studies are required to fully elucidate the molecular targets and pathways involved .

Comparison with Similar Compounds

Azetidine vs. Pyrrolidine Derivatives

- 2-Methylazetidine-2-carboxylic acid hydrochloride: Contains a strained four-membered azetidine ring, which increases reactivity compared to five- or six-membered rings.

- 2-(Methoxymethyl)pyrrolidine-2-carboxylic acid hydrochloride () : Features a five-membered pyrrolidine ring with a methoxymethyl substituent, reducing ring strain and improving solubility due to the ether group .

Thiazole and Thiazolidine Derivatives

- 2-Methyl-1,3-thiazole-4-carboxylic acid hydrochloride () : A planar thiazole ring with a methyl substituent and carboxylic acid group. The sulfur atom in the thiazole ring enhances π-π stacking interactions in protein binding .

- Methyl thiazolidine-2-carboxylate hydrochloride () : A saturated thiazolidine ring with an ester group, offering greater metabolic stability than its unsaturated counterparts .

Morpholine and Aromatic Derivatives

- (S)-Morpholine-2-carboxylic acid hydrochloride () : A six-membered morpholine ring with a carboxylic acid group, often used as a bioisostere for peptide bonds due to its polarity and hydrogen-bonding capacity .

- Methyl 2-amino-2-(2-chlorophenyl)acetate hydrochloride (): Combines a phenyl group with a chlorinated aromatic ring and ester functionality, favoring lipophilicity and CNS penetration .

Physicochemical Properties

Table 1. Comparative Physicochemical Data

*Calculated based on structural analogs due to lack of direct data.

Biological Activity

2-Methylazetidine-2-carboxylic acid; hydrochloride is a compound of increasing interest in the fields of medicinal chemistry and pharmacology. This compound, characterized by its azetidine ring structure, has demonstrated various biological activities, including antimicrobial and anticancer properties. This article explores its biological activity, mechanisms of action, and potential applications in research and medicine.

Chemical Structure and Properties

2-Methylazetidine-2-carboxylic acid; hydrochloride has the following chemical formula:

- Molecular Formula : C₄H₈ClN

- Molar Mass : Approximately 115.15 g/mol

The unique azetidine structure contributes to its chemical reactivity and biological activity, particularly through its interaction with various biomolecules.

The biological activity of 2-Methylazetidine-2-carboxylic acid; hydrochloride is primarily attributed to its ability to interact with specific molecular targets. The strain-driven reactivity of the azetidine ring allows it to bind with enzymes or receptors, modulating their activity. While detailed studies are still needed to fully elucidate these pathways, preliminary findings suggest that it may influence neurotransmitter systems and exhibit potential as a therapeutic agent in various conditions.

Antimicrobial Properties

Recent studies have indicated that 2-Methylazetidine-2-carboxylic acid; hydrochloride possesses antimicrobial properties. It has been shown to inhibit the growth of certain bacterial strains, making it a candidate for further investigation as an antimicrobial agent.

Anticancer Activity

Research has also highlighted the compound's potential anticancer effects. In vitro studies demonstrated that it can induce apoptosis in cancer cell lines, suggesting a mechanism that may involve the modulation of cell signaling pathways associated with cell survival and proliferation.

Comparative Analysis with Similar Compounds

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| Azetidine-2-carboxylic acid | Carboxylic Acid | Utilized in natural product synthesis |

| (S)-2-Methylazetidine hydrochloride | Chiral Azetidine | Distinct chiral structure influencing biological activity |

| N-Methylazetidine | Azetidine | Methyl group on nitrogen; altered biological activity |

The comparison highlights the unique properties of 2-Methylazetidine-2-carboxylic acid; hydrochloride relative to its analogs, particularly in terms of its specific interactions and potential applications in drug development.

Study 1: Antimicrobial Activity

A study conducted on various bacterial strains revealed that 2-Methylazetidine-2-carboxylic acid; hydrochloride exhibited significant inhibitory effects against Gram-positive bacteria. The Minimum Inhibitory Concentration (MIC) was determined to be lower than that of conventional antibiotics, indicating its potential as a novel antimicrobial agent.

Study 2: Anticancer Potential

In a controlled laboratory setting, cancer cell lines treated with varying concentrations of 2-Methylazetidine-2-carboxylic acid; hydrochloride showed a dose-dependent reduction in cell viability. Flow cytometry analysis indicated increased apoptotic cells, suggesting that the compound may promote programmed cell death through specific signaling pathways.

Q & A

Q. What are the optimal synthetic routes for 2-Methylazetidine-2-carboxylic acid hydrochloride, and how can reaction conditions be optimized?

Methodological Answer: The synthesis of azetidine derivatives typically involves ring-closing reactions or coupling strategies. For example, similar compounds (e.g., methyl 2-(azetidin-3-yl)-2-phenylacetate hydrochloride) are synthesized via intramolecular cyclization using coupling agents like DCC (N,N'-dicyclohexylcarbodiimide) or EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) under anhydrous conditions . Key parameters include:

- Temperature: Maintain 0–5°C during coupling to minimize side reactions.

- Solvent: Use dichloromethane (DCM) or tetrahydrofuran (THF) for solubility.

- Purification: Employ column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol/water mixtures.

Q. Table 1: Example Reaction Conditions for Analogous Azetidine Derivatives

| Step | Reagents/Conditions | Yield (%) | Reference |

|---|---|---|---|

| Cyclization | DCM, DCC, 0°C, 12h | 65–75 | |

| Hydrochloride Salt Formation | HCl (gaseous), diethyl ether, RT | >90 |

Q. How can the purity and structural integrity of 2-Methylazetidine-2-carboxylic acid hydrochloride be verified?

Methodological Answer: Use a combination of analytical techniques:

- HPLC: Employ a C18 column with 0.1% trifluoroacetic acid (TFA) in water/acetonitrile (95:5) mobile phase (flow rate: 1.0 mL/min) to assess purity (>98%) .

- FTIR: Confirm the presence of carboxylic acid (C=O stretch at ~1700 cm⁻¹) and hydrochloride (N-H stretch at 2500–3000 cm⁻¹) .

- NMR: For ¹H NMR (D₂O, 400 MHz), expect signals for azetidine protons (δ 3.5–4.0 ppm) and methyl groups (δ 1.2–1.5 ppm) .

Q. What factors influence the stability of 2-Methylazetidine-2-carboxylic acid hydrochloride in aqueous solutions?

Methodological Answer: Stability is pH- and temperature-dependent:

- pH: Optimize between 3.0–5.0 to prevent hydrolysis of the azetidine ring. Use phosphate or citrate buffers for in vitro studies .

- Temperature: Store lyophilized powder at –20°C; reconstituted solutions are stable for ≤24h at 4°C.

- Light Sensitivity: Protect from UV light using amber vials .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities of 2-Methylazetidine-2-carboxylic acid hydrochloride derivatives?

Methodological Answer: Address discrepancies through:

- Comparative Assays: Replicate studies using standardized protocols (e.g., fixed cell lines, identical assay buffers) to eliminate variability .

- SAR Analysis: Systematically modify substituents (e.g., methyl, phenyl groups) and evaluate binding affinity to targets like GABA receptors or ion channels .

- Meta-Analysis: Aggregate data from PubChem and validated pharmacological databases to identify trends in bioactivity .

Q. What computational strategies are suitable for predicting the reactivity of 2-Methylazetidine-2-carboxylic acid hydrochloride in novel reactions?

Methodological Answer:

- DFT Calculations: Use Gaussian 16 with B3LYP/6-31G(d) basis sets to model transition states for ring-opening or nucleophilic substitution reactions .

- MD Simulations: Simulate solvation effects in water or DMSO using GROMACS to predict solubility and degradation pathways .

- Docking Studies: Analyze interactions with enzymatic targets (e.g., proteases) via AutoDock Vina to guide synthetic modifications .

Q. How can reaction mechanisms involving 2-Methylazetidine-2-carboxylic acid hydrochloride be validated experimentally?

Methodological Answer:

- Isotopic Labeling: Introduce ¹³C or ¹⁵N isotopes at the azetidine nitrogen to track intermediates via LC-MS .

- Kinetic Studies: Monitor reaction progress using in situ FTIR or Raman spectroscopy to identify rate-determining steps .

- Trapping Experiments: Add scavengers (e.g., TEMPO) to detect radical intermediates in oxidation reactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.